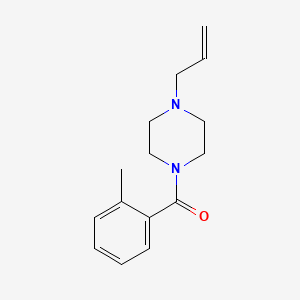
1-allyl-4-(2-methylbenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-4-(2-methylbenzoyl)piperazine, also known as MAP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has gained attention in recent years due to its potential therapeutic applications. MAP has been found to have anxiolytic, antidepressant, and anti-inflammatory properties, making it a promising candidate for the treatment of various mental and physical health conditions.
作用机制
The exact mechanism of action of 1-allyl-4-(2-methylbenzoyl)piperazine is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain. 1-allyl-4-(2-methylbenzoyl)piperazine has been found to bind to serotonin receptors, which may contribute to its anxiolytic and antidepressant effects. It also appears to have anti-inflammatory effects, which may be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-allyl-4-(2-methylbenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 1-allyl-4-(2-methylbenzoyl)piperazine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
1-allyl-4-(2-methylbenzoyl)piperazine has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized and purified in the lab. It has also been extensively studied, with a large body of research exploring its potential therapeutic applications. However, there are also some limitations to using 1-allyl-4-(2-methylbenzoyl)piperazine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret some of the results. Additionally, it has not been extensively tested in human trials, which means that its safety and efficacy in humans are not well-established.
未来方向
There are several potential future directions for research on 1-allyl-4-(2-methylbenzoyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Another area of interest is its anti-inflammatory properties, which may have applications in the treatment of various inflammatory conditions. Additionally, there is growing interest in the potential use of 1-allyl-4-(2-methylbenzoyl)piperazine as a research tool for studying the brain and its neurotransmitter systems.
合成方法
The synthesis of 1-allyl-4-(2-methylbenzoyl)piperazine involves the reaction of allyl bromide with 1-benzoylpiperazine in the presence of potassium carbonate. The resulting product is then treated with methyl iodide to obtain 1-allyl-4-(2-methylbenzoyl)piperazine. This synthesis method has been extensively studied and optimized to obtain high yields and purity of 1-allyl-4-(2-methylbenzoyl)piperazine.
科学研究应用
1-allyl-4-(2-methylbenzoyl)piperazine has been the subject of numerous scientific studies, exploring its potential therapeutic applications. One study found that 1-allyl-4-(2-methylbenzoyl)piperazine has anxiolytic effects in animal models, reducing anxiety-like behavior in rats. Another study investigated the antidepressant effects of 1-allyl-4-(2-methylbenzoyl)piperazine, showing that it can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters associated with mood regulation.
属性
IUPAC Name |
(2-methylphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-8-16-9-11-17(12-10-16)15(18)14-7-5-4-6-13(14)2/h3-7H,1,8-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQBOLHWKUMCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)
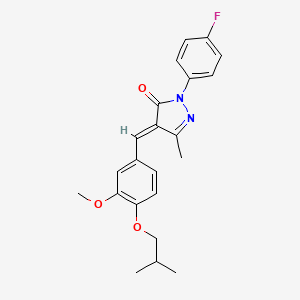
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310716.png)
![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5310719.png)
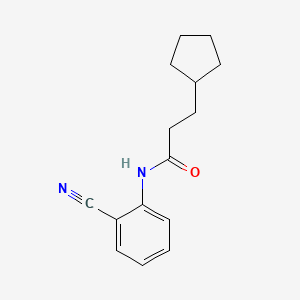
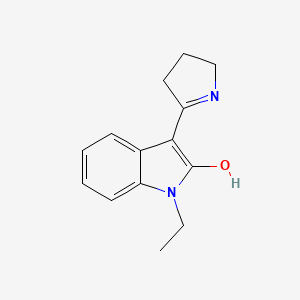
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
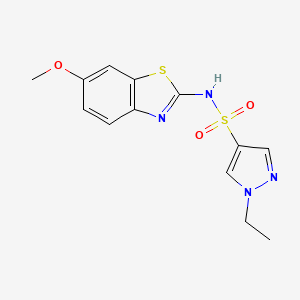
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)
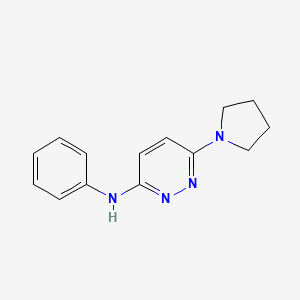
![5-[(2-methyl-2H-chromen-3-yl)methylene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5310789.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)